molecular formula C19H22N4O3S2 B10865125 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B10865125
M. Wt: 418.5 g/mol
InChI Key: DJCZATFVNWQYLK-UHFFFAOYSA-N
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Description

N~1~-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Introduction of the quinazoline moiety: This step involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization.

    Coupling of the two moieties: The final step involves the coupling of the benzothiazole and quinazoline derivatives through a suitable linker, such as a thioether or amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols or amides to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or quinazoline rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction pathways: The compound may affect various signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole structures.

    Quinazoline derivatives: Compounds with similar quinazoline structures.

Uniqueness

N~1~-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is unique due to its combined benzothiazole and quinazoline moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H22N4O3S2/c1-19(2)7-12-15(13(24)8-19)28-18(21-12)22-14(25)9-27-17-20-11-6-4-3-5-10(11)16(26)23-17/h3-9H2,1-2H3,(H,20,23,26)(H,21,22,25)

InChI Key

DJCZATFVNWQYLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=NC4=C(CCCC4)C(=O)N3)C

Origin of Product

United States

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